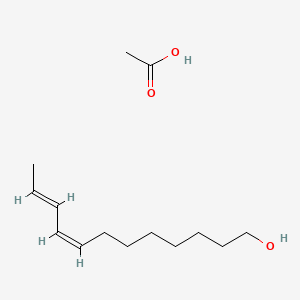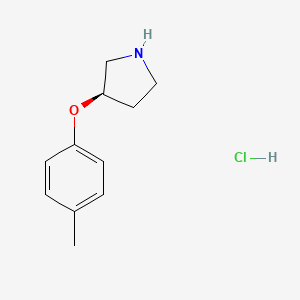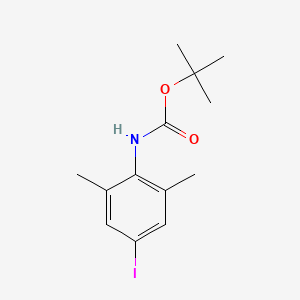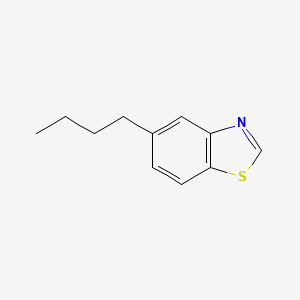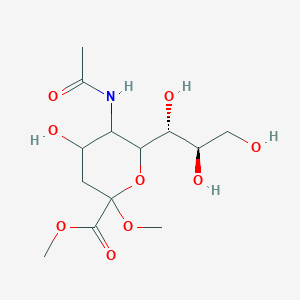
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-甲基-β-D-N-乙酰神经氨酸甲酯是唾液酸的衍生物,特别是N-乙酰神经氨酸。 该化合物通常用作研究流感病毒血凝素和金属离子结合相互作用的模型 。 它的分子式为C13H23NO9,分子量为337.32 g/mol .
准备方法
合成路线和反应条件
2-O-甲基-β-D-N-乙酰神经氨酸甲酯的合成通常涉及神经氨酸衍生物的糖基化。 一种常见的方法包括2,3-脱水神经氨酸衍生物与伯醇或仲醇反应,形成相应的糖苷或原酯 。反应条件通常涉及使用催化剂和特定的温度控制,以确保获得所需的产物。
工业生产方法
虽然2-O-甲基-β-D-N-乙酰神经氨酸甲酯的具体工业生产方法没有广泛的文献记载,但一般方法将涉及在受控条件下进行大规模糖基化反应,以确保高收率和纯度。该过程可能包括用于纯化和质量控制的步骤,以满足工业标准。
化学反应分析
反应类型
2-O-甲基-β-D-N-乙酰神经氨酸甲酯可以进行各种化学反应,包括:
氧化: 该反应可用于修饰化合物上的官能团。
还原: 该反应可用于还原特定的官能团,从而改变化合物的性质。
取代: 该反应涉及用另一个官能团替换一个官能团,这对于创建具有不同性质的衍生物非常有用。
常见试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及各种用于取代反应的催化剂。条件通常涉及受控温度和pH水平,以确保反应有效进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸衍生物,而还原可能会产生醇衍生物。取代反应可以产生各种产品,具体取决于引入的取代基。
科学研究应用
2-O-甲基-β-D-N-乙酰神经氨酸甲酯具有几个科学研究应用:
作用机制
2-O-甲基-β-D-N-乙酰神经氨酸甲酯的作用机制涉及它与特定分子靶标的相互作用,例如流感病毒上的血凝素。 这种相互作用抑制病毒与宿主细胞结合的能力,从而阻止感染 。该化合物的结构使其能够模拟天然唾液酸,而天然唾液酸是病毒结合的通常靶标。
相似化合物的比较
类似化合物
N-乙酰神经氨酸: 2-O-甲基-β-D-N-乙酰神经氨酸甲酯的母体化合物,通常存在于人体细胞中.
N-乙酰神经氨酸: 神经氨酸的另一种衍生物,不同之处在于存在一个乙酰基.
2,4,7,8,9-五-O-乙酰-N-乙酰神经氨酸甲酯: 一种高度乙酰化的衍生物,用于各种生物化学研究.
独特性
2-O-甲基-β-D-N-乙酰神经氨酸甲酯之所以独特,是因为它在2-O位置具有特定的甲基化,这增强了它与某些病毒蛋白和金属离子的结合亲和力。 这使得它在研究病毒相互作用和开发抗病毒策略方面特别有用 .
属性
分子式 |
C13H23NO9 |
|---|---|
分子量 |
337.32 g/mol |
IUPAC 名称 |
methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |
InChI 键 |
JKTJXQQVMKZKQA-WVPFUJCWSA-N |
手性 SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


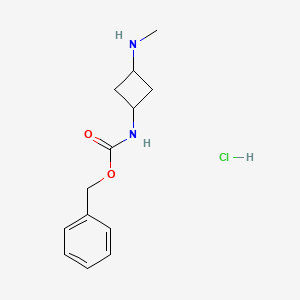
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
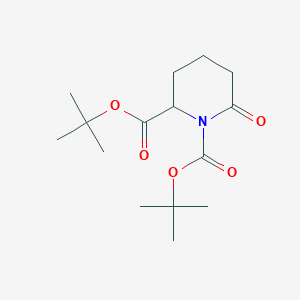



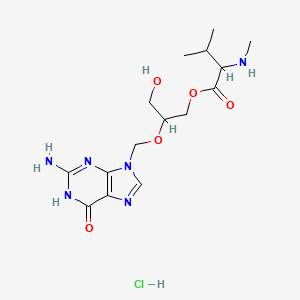
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
